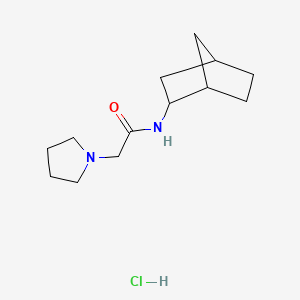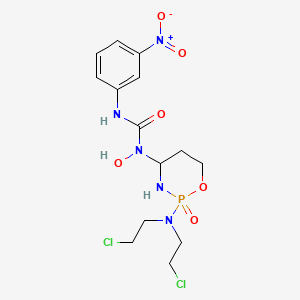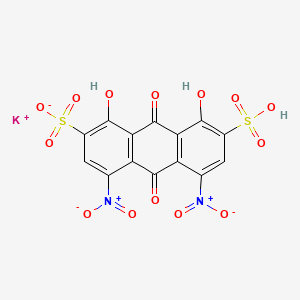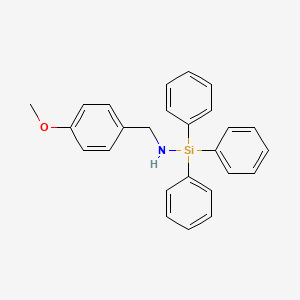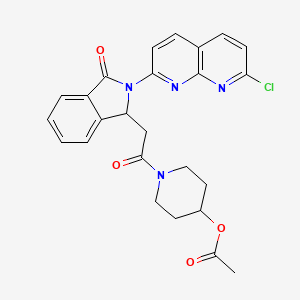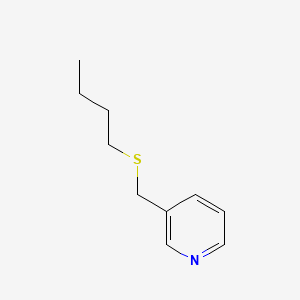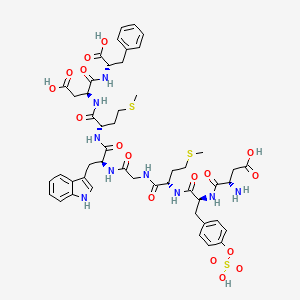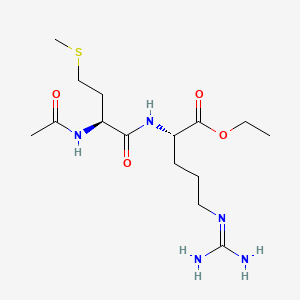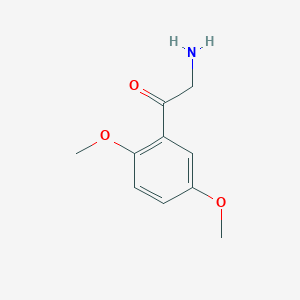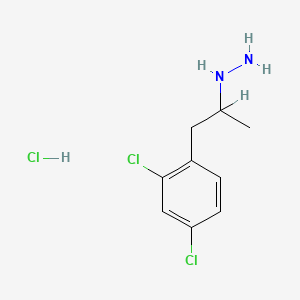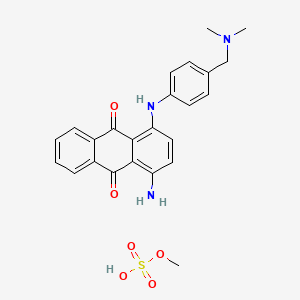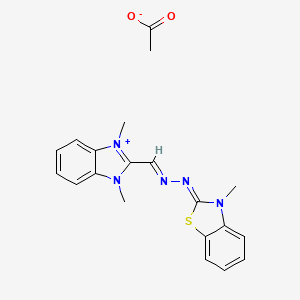
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate is a complex organic compound with the molecular formula C20H21N5O2S It is known for its unique chemical structure, which includes both benzimidazole and benzothiazole moieties
Preparation Methods
The synthesis of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate typically involves the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of 1,3-dihydro-1,3-dimethyl-2H-benzimidazole through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Azo Coupling Reaction: The benzimidazole intermediate is then subjected to an azo coupling reaction with a diazonium salt derived from 3-methylbenzothiazole. This step forms the azo linkage between the benzimidazole and benzothiazole rings.
Acetylation: Finally, the resulting compound is acetylated to produce the acetate salt form.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, with reagents like halogens or alkylating agents.
Scientific Research Applications
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate can be compared with similar compounds such as:
Benzothiazolium Chloride: Similar in structure but with a chloride ion instead of an acetate group.
Benzimidazolium Derivatives: Compounds with variations in the benzimidazole moiety.
Azo Compounds: Other azo compounds with different substituents on the aromatic rings.
Properties
CAS No. |
84788-02-3 |
|---|---|
Molecular Formula |
C18H18N5S.C2H3O2 C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(E)-N-[(E)-(1,3-dimethylbenzimidazol-3-ium-2-yl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine;acetate |
InChI |
InChI=1S/C18H18N5S.C2H4O2/c1-21-13-8-4-5-9-14(13)22(2)17(21)12-19-20-18-23(3)15-10-6-7-11-16(15)24-18;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OWCGXKHEAXZCBC-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1/C=N/N=C\3/N(C4=CC=CC=C4S3)C)C |
Canonical SMILES |
CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1C=NN=C3N(C4=CC=CC=C4S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


